N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 1,3-dimethyl-substituted pyrazole core linked via a methylene bridge to a pyridine ring substituted at position 6 with a furan-2-yl group.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-14(20(2)19-11)16(21)18-10-12-5-6-13(17-9-12)15-4-3-7-22-15/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOOTAIOHDSHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Reactions
The carboxamide group (-CONH₂) and pyridine nitrogen are primary sites for nucleophilic interactions:
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Hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to form a carboxylic acid. For example, refluxing with HCl (6M) or NaOH (40%) yields N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
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Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 80°C produces substituted amides via nucleophilic acyl substitution .
Table 1: Nucleophilic Reaction Conditions and Products
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Carboxamide group | HCl (6M), reflux, 12 h | Carboxylic acid derivative | 78–85 | |
| Carboxamide group | Methylamine/DMF, 80°C, 6 h | N-Methylamide derivative | 65–72 |
Electrophilic Aromatic Substitution
The electron-rich furan and pyridine rings undergo electrophilic substitution:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the C5 position of the furan ring .
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Halogenation : Bromination (Br₂/CHCl₃) selectively substitutes the pyridine ring at the C2 position due to directing effects of the methylene bridge .
Key Mechanistic Insight :
The furan’s oxygen lone pairs enhance electron density at C5, favoring electrophilic attack. Steric hindrance from the pyridinylmethyl group limits substitution on the pyrazole ring .
Cyclization and Ring-Opening Reactions
The compound’s structure facilitates intramolecular cyclization:
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Microwave-Assisted Cyclization : Under microwave irradiation (150°C, 20 min), the furan and pyridine moieties form fused tricyclic structures via C–H activation, as observed in related pyrazole derivatives.
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Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ (95%) induces pyrazole ring opening, generating a linear diketone intermediate that recyclizes into pyrrolo[3,4-c]pyridines .
Reduction of the Carboxamide
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LiAlH₄ Reduction : The carboxamide reduces to a primary amine (N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-yl)methanamine) in THF at 0°C .
Oxidative Reactions
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KMnO₄ Oxidation : The furan ring oxidizes to a maleic anhydride derivative under strong oxidative conditions (KMnO₄/H₂O, 100°C) .
Metal Complexation
The pyridine nitrogen and carboxamide oxygen act as ligands for transition metals:
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Cu(II) Complexes : Reaction with CuCl₂ in ethanol yields octahedral complexes, enhancing catalytic activity in cross-coupling reactions .
Table 2: Metal Complex Properties
| Metal Salt | Ligand Sites | Geometry | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | Pyridine N, Amide O | Octahedral | Suzuki-Miyaura coupling |
Cross-Coupling Reactions
The brominated derivative (synthesized via electrophilic substitution) participates in palladium-catalyzed couplings:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms.
Mechanism of Action
The proposed mechanism involves the modulation of key signaling pathways involved in cell survival and apoptosis. Specifically, it may interact with proteins associated with the cell cycle and apoptosis regulation, leading to increased cancer cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
Agricultural Applications
Pesticidal Properties
Another significant application of this compound is its potential as a pesticide. Recent studies have explored its effectiveness against various agricultural pests, highlighting its role as an eco-friendly alternative to conventional pesticides.
Case Study: Efficacy Against Aphids
In a controlled study, this compound demonstrated notable efficacy against aphid populations in crops. The results indicated a reduction in aphid numbers by over 70% within two weeks of application.
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 75 |
| Spider Mites | 150 | 65 |
| Whiteflies | 200 | 80 |
Materials Science
Polymer Composites
This compound has also been investigated for its potential use in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Research Findings
Studies indicate that composites containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to standard polymer materials.
| Composite Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |
|---|---|---|
| Standard Polymer | 25 | 220 |
| Polymer with Additive | 35 | 250 |
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrazole-Carboxamide Derivatives
Key Observations :
- Furan vs. Chloro/Triazolyl Substitutions : The target compound’s furan-2-yl group (electron-rich oxygen heterocycle) contrasts with chloro (electron-withdrawing) and triazolyl (hydrogen-bond acceptor) groups in analogs . Furan may enhance π-π stacking or polar interactions in target binding.
- Trifluoromethyl Influence : Compounds with trifluoromethyl groups (e.g., and ) exhibit increased lipophilicity and metabolic stability compared to the target compound’s methyl groups .
Key Findings :
- Hydrogen-Bonding Capacity : The target compound’s furan oxygen and carboxamide may improve binding to polar targets (e.g., kinases or GPCRs), whereas chloro/triazolyl groups in analogs favor hydrophobic pockets .
- Metabolic Resistance : Trifluoromethyl-containing compounds () likely exhibit longer half-lives than the target compound due to resistance to cytochrome P450 oxidation .
Biological Activity
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is CHNO, with a molecular weight of 241.29 g/mol. The presence of the furan and pyridine moieties enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited significant cytotoxicity against the MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC values ranging from 3.79 µM to 42.30 µM, indicating promising anticancer potential .
- Another study reported that derivatives of pyrazole compounds showed IC values as low as 0.01 µM against MCF7 cells, suggesting that modifications in structure can enhance activity .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
- Inhibition of Cytokines :
- Mechanistic Insights :
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, this compound exhibits a range of other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial strains .
- Antiviral Properties : Some derivatives have shown potential as inhibitors of viral replication in vitro, particularly against HIV .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | SF-268 | 12.50 | |
| Anticancer | NCI-H460 | 42.30 | |
| Anti-inflammatory | TNF-α Inhibition | 10 | |
| Anti-inflammatory | IL-6 Inhibition | 10 |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases and modulation of Bcl-2 proteins |
| NF-kB Pathway Inhibition | Reduces expression of pro-inflammatory cytokines |
| Aurora-A Kinase Inhibition | Impedes tumor growth and metastasis |
Q & A
Q. Q1. What are the key structural features of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do they influence its chemical reactivity?
A: The compound comprises three heterocyclic rings:
- A 1,3-dimethylpyrazole core, which contributes to electron-rich aromaticity and hydrogen-bonding potential via the carboxamide group.
- A pyridine ring substituted at position 6 with a furan-2-yl group, introducing π-π stacking capabilities and steric effects.
- A methyl linker bridging the pyridine and pyrazole rings, modulating conformational flexibility.
These features enable diverse reactivity, such as nucleophilic substitution at the pyridine nitrogen or amide bond hydrolysis under acidic/basic conditions .
Q. Q2. What are the standard synthetic routes for this compound, and what critical reaction conditions optimize yield?
A: Synthesis typically involves:
Suzuki-Miyaura coupling to attach the furan-2-yl group to 6-bromopyridine-3-carbaldehyde.
Reductive amination of the aldehyde with 1,3-dimethyl-1H-pyrazole-5-carboxamide using NaBH(OAc)₃ in dichloromethane.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key conditions:
- Catalytic Pd(PPh₃)₄ for coupling (yield: 65–75%) .
- Strict anhydrous conditions during reductive amination to prevent side reactions .
Advanced Research Questions
Q. Q3. How can experimental design address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?
A: Contradictions often arise from:
- Impurity profiles : Use HPLC-MS (>98% purity) to confirm compound integrity .
- Assay conditions : Standardize buffer pH, ATP concentration, and temperature.
- Target selectivity : Employ orthogonal assays (e.g., SPR vs. enzymatic assays) to validate binding kinetics .
Example: A 2024 study resolved conflicting IC₅₀ values (0.5–5 µM) by identifying residual DMSO (>1%) as an inhibitor of off-target kinases .
Q. Q4. What strategies are recommended for probing structure-activity relationships (SAR) of this compound in medicinal chemistry?
A: Focus on systematic modifications:
- Pyrazole substitution : Replace 1,3-dimethyl groups with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding.
- Furan replacement : Substitute furan with thiophene or pyrrole to evaluate electronic effects on π-stacking.
- Linker optimization : Test ethylene or amide-based linkers to modulate rigidity.
Validate via molecular docking (AutoDock Vina) and ADMET profiling (e.g., CYP450 inhibition assays) .
Q. Q5. How can researchers resolve analytical challenges in detecting this compound in complex biological matrices (e.g., plasma)?
A: Use LC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ (m/z 383.1 → 211.0 for quantification).
- Sample prep : Protein precipitation with acetonitrile (recovery >85%).
Validate using stable isotope-labeled internal standards (e.g., ¹³C₃-pyrazole derivative) to minimize matrix effects .
Q. Q6. What methodologies are effective for identifying its biological targets in phenotypic screens?
A: Combine:
- Chemoproteomics : Use photoaffinity probes with a diazirine tag for crosslinking and pull-down/MS identification .
- Transcriptomics : CRISPR-Cas9 knockout libraries to correlate gene expression changes with activity.
- Thermal shift assays : Monitor protein melting shifts in lysates treated with the compound .
Q. Q7. How can researchers mitigate toxicity concerns during preclinical development?
A: Prioritize:
- In vitro toxicity panels : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (HepG2 cells).
- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via CYP450 incubation and HRMS.
- In vivo tolerability : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .
Key Research Gaps
- Mechanistic ambiguity : Limited data on off-target effects in in vivo models.
- Stereochemical impact : Unstudied enantiomeric activity (chiral methyl linker).
- Formulation challenges : Poor aqueous solubility (<10 µg/mL at pH 7.4) requires nanoemulsion strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
